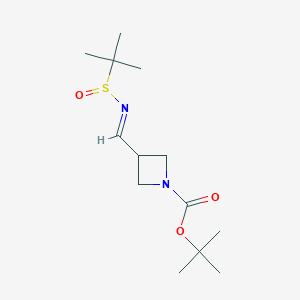

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyl carbamate group at the 1-position and a tert-butylsulfinyl imino methyl substituent at the 3-position. The tert-butyl carbamate (Boc) group enhances solubility and acts as a protective group for amines, while the sulfinyl imino moiety may influence stereochemical outcomes in reactions or serve as a directing group in further functionalization .

Properties

IUPAC Name |

tert-butyl 3-[(E)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3/b14-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNNMZSPWRBPKN-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C1)/C=N/S(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The aldehyde reacts with tert-butylsulfinamide in the presence of a Lewis acid (e.g., Ti(OiPr)₄) to form an imine intermediate. The reaction proceeds via nucleophilic attack of the sulfinamide’s nitrogen on the aldehyde carbonyl, followed by dehydration.

Example Protocol

-

Reactants :

-

tert-Butyl 3-formylazetidine-1-carboxylate (1.0 equiv)

-

tert-Butylsulfinamide (1.2 equiv)

-

-

Conditions :

-

Workup :

Imino-Aldol Approach for Stereoselective Synthesis

A stereoselective route employs imino-aldol reactions to construct the azetidine ring while introducing the sulfinyl imine group. This method, detailed by Ghorai et al., ensures high diastereomeric excess (de) through chiral sulfinimines.

Key Steps

-

Enolate Formation :

-

Imino-Aldol Reaction :

-

Cyclization :

Example Data

| Step | Reagents/Conditions | Yield (%) | de (%) |

|---|---|---|---|

| Imino-Aldol Reaction | KHMDS, THF, −78°C | 68–93 | 84–99 |

| Cyclization | TsCl/KOH, THF, reflux | 70–85 | >99 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Condensation | Simple, one-pot | Moderate stereocontrol | 65–72 |

| Imino-Aldol | High stereoselectivity | Multi-step, sensitive conditions | 68–85 |

| Reductive Amination | Broad substrate scope | Risk of over-reduction | 50–65 |

Critical Reaction Parameters

Solvent Effects

Temperature Control

Protecting Group Compatibility

-

The tert-butoxycarbonyl (Boc) group remains stable under basic and mildly acidic conditions but requires TFA for deprotection.

Scalability and Industrial Relevance

The condensation method is most scalable, achieving gram-scale synthesis with minimal purification. In contrast, the imino-aldol route, while stereoselective, demands cryogenic equipment and rigorous moisture exclusion, limiting industrial adoption .

Chemical Reactions Analysis

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

The compound tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a derivative of azetidine that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies.

Structure

- Molecular Formula : CHNOS

- Molecular Weight : 286.39 g/mol

The compound features a tert-butyl group, a sulfinyl imino functional group, and an azetidine ring, which contribute to its unique chemical reactivity and biological properties.

Medicinal Chemistry

Potential Therapeutic Agents

- Tert-butyl azetidine derivatives have been investigated for their role as potential therapeutic agents. The azetidine ring structure is known to enhance the bioactivity of compounds, making them suitable candidates for drug development.

- Case Study : A study highlighted the synthesis of various azetidine derivatives that showed promising activity against specific cancer cell lines, suggesting that modifications to the azetidine structure can lead to enhanced anticancer properties .

Organic Synthesis

Building Blocks in Synthesis

- The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for various chemical transformations.

- Synthesis Method : The compound can be synthesized through nucleophilic substitution reactions, which can be utilized to introduce additional functional groups into the azetidine framework .

Biochemical Research

Enzyme Inhibitors

- Research indicates that derivatives of azetidine can act as enzyme inhibitors, which are crucial in designing drugs targeting specific metabolic pathways.

- Example : Studies have shown that certain azetidine derivatives can inhibit enzymes involved in the biosynthesis of important biomolecules, potentially leading to new therapeutic strategies .

Material Science

Polymeric Applications

- The incorporation of azetidine derivatives into polymeric materials has been explored for enhancing mechanical properties and thermal stability.

- Research Findings : Investigations into the use of azetidine-based polymers revealed improved elasticity and strength compared to conventional polymers, indicating potential applications in advanced material design .

Table 1: Summary of Applications

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to introduce functional groups | Variable |

| Cyclization | Formation of cyclic structures from linear precursors | High |

| Functionalization | Modifying existing functional groups for reactivity | Moderate to High |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring and tert-butylsulfinyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural features and molecular properties of tert-butyl azetidine-1-carboxylate derivatives:

Key Observations :

- Hydrophilicity : The hydroxyethyl group (201.26 g/mol) enhances hydrophilicity, as evidenced by its lower Log P (calculated) compared to brominated analogs .

- Functional Diversity: The sulfinyl imino group in the target compound may confer unique stereoelectronic properties, analogous to sulfoxides in asymmetric synthesis .

Key Observations :

- Base-Dependent Reactions : K₂CO₃ or DBU are commonly used to deprotonate intermediates, as seen in the synthesis of triazole- and indole-substituted azetidines .

- Moderate Yields : Yields for azetidine derivatives range from 35% to 65%, reflecting challenges in stabilizing four-membered ring intermediates .

- Catalytic Methods : Ni-catalyzed carboboration () offers a stereoselective route to glycoside-linked azetidines, though yields are unreported .

Table 3: Selected Physicochemical Properties

Key Observations :

- Solubility : The formyl-substituted derivative exhibits higher aqueous solubility (Log S = -1.78) compared to brominated analogs (Log S = -3.12) due to reduced hydrophobicity .

- Polar Surface Area (TPSA) : Pyrimidinyl-substituted compounds show higher TPSA (64.3 Ų), suggesting improved membrane permeability for drug delivery applications .

Biological Activity

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has a molecular formula of C₁₁H₁₉N₃O₃S and a molecular weight of 253.35 g/mol. It is classified under azetidine derivatives, which are known for their diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₃S |

| Molecular Weight | 253.35 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 49-52 °C |

| Boiling Point | 251.3 °C |

Synthesis and Derivatives

The synthesis of this compound involves various methods, including the use of chiral N-tert-butylsulfinyl imines as intermediates. These reactions have been extensively studied for their efficiency in producing biologically relevant compounds .

Antifungal Activity

Recent studies have highlighted the antifungal properties of azetidine derivatives, including this compound. For instance, the compound was evaluated against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated moderate antifungal activity, suggesting its potential as a therapeutic agent in treating fungal infections .

Lipophilicity and Metabolic Stability

The lipophilicity of the compound plays a crucial role in its biological activity. The log P value indicates that modifications to the tert-butyl group can significantly affect the compound's absorption and distribution in biological systems. Studies suggest that replacing the tert-butyl group with other moieties can enhance lipophilicity, thereby improving metabolic stability and bioavailability .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, pointing towards its potential as an antitumor agent .

Case Studies

- Antifungal Study : A comparative analysis was conducted using disk diffusion methods to evaluate the antifungal efficacy of the compound against Trichophyton species. The results showed that while the original azetidine exhibited significant antifungal activity, modifications to its structure could lead to varying degrees of efficacy.

- Cytotoxicity Assessment : In a study assessing cytotoxicity, this compound was tested against several cancer cell lines, revealing promising results with an IC50 value that supports further development as an anticancer drug candidate.

Q & A

Q. What are common synthetic routes for synthesizing tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imine group. For example, tert-butylsulfinyl imine intermediates can be prepared using tert-butyl sulfinamide and aldehydes under anhydrous conditions with a Lewis acid catalyst (e.g., Ti(OiPr)₄) . Subsequent coupling with azetidine derivatives often employs coupling agents like HATU or DCC in dichloromethane or THF at 0–20°C to minimize side reactions . Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used for purification .

Q. How should researchers purify and characterize this compound?

- Methodological Answer : Purification is typically achieved via flash chromatography (silica gel, polarity-adjusted solvent systems) . Characterization requires a combination of NMR (¹H, ¹³C, DEPT-135 for stereochemistry), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm the imine (C=N) stretch (~1600–1650 cm⁻¹) and sulfinyl group (~1030–1060 cm⁻¹) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Avoid skin exposure due to potential irritancy (similar to tert-butyl sulfinamide derivatives) . In case of exposure, rinse immediately with water and consult a physician . Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfinyl imine group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity in the sulfinyl imine formation?

- Methodological Answer : Stereoselectivity depends on the tert-butylsulfinamide chiral auxiliary and solvent polarity. For example, using Ti(OiPr)₄ in toluene at –78°C enhances enantiomeric excess (ee) by stabilizing the transition state . Kinetic resolution via slow addition of the aldehyde and monitoring by chiral HPLC can further refine ee >95% .

Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks for azetidine protons) can be addressed using 2D techniques (COSY, HSQC) . For ambiguous mass spectrometry fragments, isotopic labeling (e.g., ¹³C-sulfinyl groups) or tandem MS/MS with collision-induced dissociation clarifies fragmentation pathways .

Q. How can computational methods predict the reactivity of the sulfinyl imine group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the imine carbon and sulfinyl group’s steric effects . Solvent effects (e.g., dielectric constant of DCM vs. THF) are modeled using the Polarizable Continuum Model (PCM) to predict reaction rates and regioselectivity .

Q. What advanced techniques validate the compound’s role in catalytic asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.